molecular formula C21H27ClN2O4 B2939781 N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide CAS No. 1797356-66-1

N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide

Cat. No. B2939781
CAS RN: 1797356-66-1
M. Wt: 406.91
InChI Key: FSNRRLDXFWZYCO-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27ClN2O4 and its molecular weight is 406.91. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interactions and Selectivity of Serotonin Receptors

Research on compounds such as GR127935, which has high affinity and selectivity for 5-HT1B/D binding sites, provides insights into the interaction of similar complex molecules with serotonin receptors. Studies have shown that GR127935 can antagonize serotonin (5-HT) receptor-mediated responses without significantly affecting receptors like 5-HT3 and 5-HT4, indicating a potential for selective modulation of serotonin signaling pathways in neurological research (Vries et al., 1997).

Synthesis and Structural Studies

The synthesis of complex molecules like those involving oxalamide structures has been explored for potential applications in chemical and pharmacological research. A study on the synthesis of di- and mono-oxalamides through a novel one-pot approach shows the versatility of these compounds in creating a range of functionalized molecules for various applications, highlighting the importance of such synthetic methods in drug discovery and development (Mamedov et al., 2016).

Orexin Receptor Mechanisms in Compulsive Behavior

Studies on selective antagonists like GSK1059865, targeting orexin receptors (OX1R), suggest the potential therapeutic applications of similar compounds in treating compulsive behaviors, including binge eating. This research indicates the role of OX1R mechanisms in compulsive food consumption, offering a basis for exploring similar compounds in the context of eating disorders and other compulsive behaviors (Piccoli et al., 2012).

Antipsychotic Potential through 5-HT2A Receptor Inverse Agonism

The pharmacological profile of compounds like ACP-103, which acts as a 5-HT2A receptor inverse agonist, provides insight into the development of new antipsychotic medications. These findings highlight the potential for compounds with similar mechanisms of action to contribute to the treatment of psychiatric disorders, demonstrating the importance of receptor selectivity in drug development (Vanover et al., 2006).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O4/c1-27-18-4-3-16(22)10-17(18)24-20(26)19(25)23-11-21(28-2)14-6-12-5-13(8-14)9-15(21)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRRLDXFWZYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.